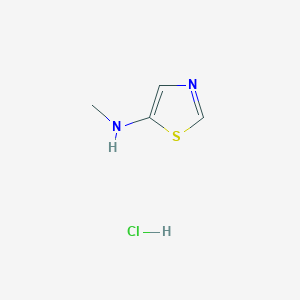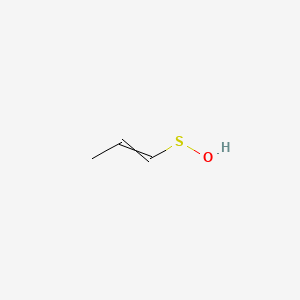
N-methyl-1,3-thiazol-5-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1,3-thiazol-5-amine;hydrochloride is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,3-thiazol-5-amine;hydrochloride typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This method involves the reaction of α-haloketones with thioamides under acidic conditions . Another approach includes the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . Microwave-assisted synthesis has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1,3-thiazol-5-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Applications De Recherche Scientifique
N-methyl-1,3-thiazol-5-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Mécanisme D'action
The mechanism of action of N-methyl-1,3-thiazol-5-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The aromaticity of the thiazole ring allows it to participate in various donor-acceptor interactions, making it a versatile moiety in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methyl-1,3-thiazol-5-amine;hydrochloride include:
- 1,3-benzothiazol-5-amine
- 4-bromo-benzothiazol-5-ylamine
- 2-chloro-1,3-benzothiazol-5-amine
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propriétés
Formule moléculaire |
C4H7ClN2S |
|---|---|
Poids moléculaire |
150.63 g/mol |
Nom IUPAC |
N-methyl-1,3-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2S.ClH/c1-5-4-2-6-3-7-4;/h2-3,5H,1H3;1H |
Clé InChI |
CYTIQHWDFRYAHI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CN=CS1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14123323.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14123325.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B14123350.png)
![4-amino-N-{4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl}benzenesulfonamide](/img/structure/B14123351.png)

![6-Bromo-5-methoxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14123365.png)
![2-[1-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B14123372.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14123377.png)
![1-(benzenesulfonyl)-4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14123385.png)
